molecular formula C20H40NaO6S+ B12742442 Sodium acetoxyoctadecyl sulphate CAS No. 65151-94-2

Sodium acetoxyoctadecyl sulphate

Cat. No.: B12742442
CAS No.: 65151-94-2
M. Wt: 431.6 g/mol
InChI Key: GYJRVEHPEXSNIR-UHFFFAOYSA-N
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Description

Sodium acetoxyoctadecyl sulphate is a chemical compound with the molecular formula C20H39NaO6S. It is an anionic surfactant commonly used in various industrial and scientific applications. The compound is known for its excellent emulsifying, wetting, and dispersing properties, making it valuable in the formulation of detergents, cosmetics, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium acetoxyoctadecyl sulphate can be synthesized through the esterification of octadecanol with acetic anhydride, followed by sulfonation with sulfur trioxide and neutralization with sodium hydroxide. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the esterification and sulfonation processes are carried out sequentially. The final product is then purified through filtration and crystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Sodium acetoxyoctadecyl sulphate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in hydrolysis reactions under acidic or basic conditions .

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of sodium acetoxyoctadecyl sulphate involves its interaction with lipid membranes. The compound disrupts the lipid bilayer, leading to cell lysis and the release of intracellular contents. This property is particularly useful in biological applications such as protein extraction and cell lysis .

Molecular Targets and Pathways: this compound targets the lipid components of cell membranes, leading to their disruption. This action is facilitated by the compound’s amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic regions of the membrane .

Comparison with Similar Compounds

Uniqueness: Sodium acetoxyoctadecyl sulphate is unique due to its longer carbon chain, which provides enhanced emulsifying and wetting properties compared to shorter-chain surfactants like sodium dodecyl sulfate. This makes it particularly valuable in applications requiring strong emulsification and stabilization .

Properties

CAS No.

65151-94-2

Molecular Formula

C20H40NaO6S+

Molecular Weight

431.6 g/mol

IUPAC Name

sodium;18-sulfooxyoctadecyl acetate

InChI

InChI=1S/C20H40O6S.Na/c1-20(21)25-18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19-26-27(22,23)24;/h2-19H2,1H3,(H,22,23,24);/q;+1

InChI Key

GYJRVEHPEXSNIR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCCCCCCCCCCCCCCCCOS(=O)(=O)O.[Na+]

Origin of Product

United States

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